1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene 1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18470589
InChI: InChI=1S/C23H35Br/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-8-5-6-9-23(22)24/h5-6,8-9,18-21H,2-4,7,10-17H2,1H3
SMILES:
Molecular Formula: C23H35Br
Molecular Weight: 391.4 g/mol

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene

CAS No.:

Cat. No.: VC18470589

Molecular Formula: C23H35Br

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene -

Specification

Molecular Formula C23H35Br
Molecular Weight 391.4 g/mol
IUPAC Name 1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Standard InChI InChI=1S/C23H35Br/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-8-5-6-9-23(22)24/h5-6,8-9,18-21H,2-4,7,10-17H2,1H3
Standard InChI Key KSKCRXLVRWOXOY-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3Br

Introduction

Structural Characteristics and Molecular Configuration

Molecular Geometry

The compound consists of a benzene core substituted with a bromine atom and a bicyclic cyclohexyl group. The bicyclic system comprises two cyclohexane rings connected at the 4-position, with one ring bearing a pentyl chain (–C₅H₁₁) . The trans-configuration of the cyclohexyl rings is critical for maintaining planar alignment in liquid crystal phases .

Table 1: Key Structural Features

FeatureDescription
Core structureBenzene ring with bromine (C₆H₄Br)
SubstituentsBicyclic cyclohexyl group (C₁₂H₂₂) and pentyl chain (C₅H₁₁)
StereochemistryTrans-configuration at cyclohexyl junctions
Molecular symmetryC₂ symmetry axis due to ortho-substitution

Spectroscopic and Computational Data

The InChIKey KSKCRXLVRWOXOY-UHFFFAOYSA-N provides a unique identifier for computational modeling . Density functional theory (DFT) simulations predict a torsional angle of 112° between the benzene ring and the adjacent cyclohexyl group, minimizing steric hindrance . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal characteristic shifts for cyclohexyl protons (δ = 1.2–2.1 ppm) and aromatic protons adjacent to bromine (δ = 7.3–7.6 ppm) .

Synthesis and Manufacturing Processes

The synthesis of 1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene typically involves a multi-step process:

  • Cyclohexylation: Friedel-Crafts alkylation of benzene with 4-pentylcyclohexanol under acidic conditions yields 4-(4-pentylcyclohexyl)benzene .

  • Bromination: Electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ introduces the bromine atom at the ortho position .

  • Purification: Column chromatography with silica gel and hexane/ethyl acetate (9:1) achieves >98% purity .

Industrial-scale production employs continuous flow reactors to enhance yield (∼75%) and reduce byproducts . Key challenges include controlling regioselectivity during bromination and minimizing ring-opening side reactions.

Physical and Chemical Properties

Thermodynamic Parameters

Predicted properties derived from QSPR models include:

  • Boiling point: 412°C ± 25°C (estimated via Joback method)

  • Density: 1.18 g/cm³ at 20°C

  • LogP (octanol-water): 6.7 ± 0.3 (indicative of high lipophilicity)

The compound exhibits limited solubility in polar solvents (<0.1 mg/mL in water) but dissolves readily in chloroform and dichloromethane .

Stability and Reactivity

As a tertiary alkyl bromide, the compound is susceptible to nucleophilic substitution (SN1/SN2) and elimination reactions. Storage under inert atmosphere at 2–8°C is recommended to prevent debromination . Differential scanning calorimetry (DSC) shows no phase transitions below 150°C, confirming thermal stability in liquid crystal applications .

Applications in Industry and Research

Liquid Crystal Displays (LCDs)

The compound serves as a precursor for ferroelectric liquid crystals (FLCs) used in high-speed optical shutters . Its rigid bicyclic structure enhances rotational viscosity (η ≈ 120 mPa·s), enabling sub-millisecond switching times .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator